(DES-TYR1)-LEU-ENKEPHALIN

説明

Overview of Endogenous Opioid Peptides and the Enkephalin Family

The body produces its own opioid-like substances, known as endogenous opioid peptides, which are crucial for a variety of physiological processes, including pain modulation, emotional responses, and stress regulation. nih.govnews-medical.net These peptides are broadly categorized into three main families: enkephalins, endorphins, and dynorphins. drugbank.com Each family is derived from a distinct precursor protein: proenkephalin for enkephalins, pro-opiomelanocortin (POMC) for endorphins, and prodynorphin for dynorphins. news-medical.netdrugbank.com

The enkephalins, discovered in 1975, are pentapeptides, meaning they are composed of five amino acids. wikipedia.orgnih.gov There are two primary forms of enkephalin: methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin). wikipedia.orgnih.gov Their names reflect the amino acid at their carboxy-terminus. nih.gov Both share the common amino acid sequence Tyr-Gly-Gly-Phe. nih.gov Enkephalins are found in high concentrations in the brain and the adrenal medulla. wikipedia.orgnih.gov They act as neurotransmitters, binding to opioid receptors to regulate pain perception and other neurological functions. wikipedia.orgmdpi.com

Contextualization of Leu-Enkephalin within Neuropeptide Research

Leu-enkephalin, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a key subject in neuropeptide research due to its role as an endogenous agonist at opioid receptors. wikipedia.orgresearchgate.netebi.ac.uk It exhibits a preference for delta-opioid receptors and also binds to mu-opioid receptors, playing a significant role in modulating pain and emotional states. nih.govebi.ac.uk Research into Leu-enkephalin has provided valuable insights into the functioning of the endogenous opioid system and its potential as a therapeutic target. nih.gov However, the high susceptibility of natural Leu-enkephalin to rapid degradation by enzymes in the body limits its clinical utility. nih.gov This has spurred the development of more stable analogs and prodrugs to enhance its therapeutic potential. nih.govechelon-inc.commdpi.com

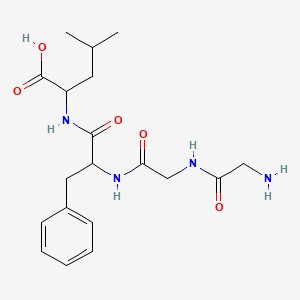

Definition and Structural Characteristics of (DES-TYR1)-LEU-ENKEPHALIN as a Truncated Analog/Metabolite

This compound is a truncated analog and a metabolite of Leu-enkephalin. ontosight.ainih.gov Its structure is defined by the removal of the N-terminal tyrosine residue from the parent Leu-enkephalin molecule. ontosight.ai This results in the tetrapeptide sequence Gly-Gly-Phe-Leu (GGFL). ontosight.ainovoprolabs.com The absence of the tyrosine residue is a critical structural modification, as this amino acid is thought to be crucial for the opioid activity of enkephalins, analogous to the 3-hydroxyl group on morphine. ebi.ac.uknih.gov

Table 1: Structural Comparison of Leu-Enkephalin and this compound

| Compound | Amino Acid Sequence | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | C28H37N5O7 | 555.62 |

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source.

Historical Perspectives and Early Discoveries Pertaining to Enkephalin Metabolites

The discovery of enkephalins in 1975 by John Hughes and Hans Kosterlitz marked a significant milestone in neuroscience. nih.govpbs.org They isolated these "enkephalins" (meaning "in the head") from pig brains. pbs.org This discovery helped to explain the presence of specific opioid receptors in the brain, a puzzle that had emerged from earlier research in the 1970s. pbs.org

Structure

3D Structure

特性

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5/c1-12(2)8-15(19(27)28)23-18(26)14(9-13-6-4-3-5-7-13)22-17(25)11-21-16(24)10-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMQTALHBUOBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975670 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-83-3 | |

| Record name | NSC350589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving Des Tyr1 Leu Enkephalin

Precursor Processing and Formation of Leu-Enkephalin

Leu-enkephalin is not synthesized directly but is instead derived from larger precursor proteins through a series of enzymatic cleavages. The primary precursors are proenkephalin (also known as proenkephalin A) and prodynorphin. wikipedia.orgnih.govebi.ac.uk

Proenkephalin contains multiple copies of Met-enkephalin and a single copy of Leu-enkephalin. wikipedia.orgnih.gov The processing of proenkephalin involves the action of trypsin-like and carboxypeptidase B-like enzymes, which cleave the precursor at specific basic amino acid residues to release the active enkephalin peptides. biologists.com The regulation of proenkephalin gene expression is a complex process, influenced by various signaling pathways and neural activity. physiology.org Studies have shown that factors such as denervation can significantly increase the levels of proenkephalin and its derived peptides in tissues like the adrenal gland. pnas.orgpnas.org

Prodynorphin, on the other hand, contains three copies of Leu-enkephalin and is a major source of this peptide in certain brain regions, such as the substantia nigra. nih.govebi.ac.uk The differential processing of these precursors in various tissues can lead to different ratios of Met-enkephalin and Leu-enkephalin, suggesting a sophisticated level of control over opioid peptide production. biologists.comjneurosci.org

Enzymatic Degradation of Leu-Enkephalin Leading to (DES-TYR1)-LEU-ENKEPHALIN

Once formed, Leu-enkephalin is subject to rapid degradation by a variety of peptidases, which serves to terminate its biological signal. This enzymatic breakdown is a critical control point in enkephalinergic neurotransmission. The primary degradation product, this compound, is formed through the cleavage of the Tyr1-Gly2 peptide bond.

Role of Aminopeptidases in Tyr1 Cleavage

The removal of the N-terminal tyrosine from Leu-enkephalin is primarily carried out by aminopeptidases. biologists.comnih.govannualreviews.org These enzymes are widely distributed in various tissues, including the brain and plasma. biologists.comnih.gov Aminopeptidase (B13392206) N (APN) is one of the key enzymes responsible for this cleavage. biorxiv.org Studies have identified a new aminopeptidase in the monkey brain membrane fraction that specifically cleaves the Tyr1-Gly2 bond of enkephalin. nih.gov The activity of these aminopeptidases is a major factor in the rapid inactivation of exogenously administered enkephalins. biologists.com In fact, this cleavage is considered a predominant route of metabolism for Leu-enkephalin. biorxiv.org

Contribution of Other Peptidases in Enkephalin Metabolism

Angiotensin-Converting Enzyme (ACE): ACE, a dipeptidyl carboxypeptidase, is known to cleave the Gly3-Phe4 bond of enkephalins, generating the fragment Tyr-Gly-Gly. biorxiv.orguniprot.orgtandfonline.com While some early research suggested that ACE and enkephalin-degrading enzymes might be identical, further studies have shown them to be distinct enzymes with different sensitivities to inhibitors. nih.gov ACE's role in enkephalin degradation is part of its broader function in regulating various circulating hormones. uniprot.org

Dipeptidyl Carboxypeptidases: Another class of enzymes, distinct from ACE, also participates in enkephalin breakdown by hydrolyzing the Gly3-Phe4 bond. biologists.comnih.gov This enzyme, sometimes referred to as "enkephalinase," plays a significant physiological role in inactivating enkephalins at the synapse. biologists.comcapes.gov.br

The combined action of these various peptidases ensures the tight control of enkephalin levels in the body.

Identification and Characterization of Other Enkephalin Hydrolysis By-products

The enzymatic degradation of Leu-enkephalin yields a variety of by-products in addition to this compound. The specific fragments produced depend on the enzymes present and the cleavage sites they target. researchgate.net

The primary cleavage of Leu-enkephalin results in the following major fragments:

Tyr and Gly-Gly-Phe-Leu (this compound) from aminopeptidase activity. researchgate.netumich.edu

Tyr-Gly-Gly and Phe-Leu from dipeptidyl carboxypeptidase activity (including ACE). biologists.comtandfonline.com

Tyr-Gly from dipeptidyl aminopeptidase activity. researchgate.net

Further hydrolysis of these initial fragments can also occur, leading to a complex mixture of smaller peptides and amino acids. nih.gov For instance, the fragment Tyr-Gly-Gly can be further broken down. The identification and quantification of these by-products are crucial for understanding the complete metabolic fate of Leu-enkephalin. nih.gov

| Enzyme Class | Cleavage Site | Primary Hydrolysis By-products |

|---|---|---|

| Aminopeptidases | Tyr1-Gly2 | Tyrosine (Tyr), Gly-Gly-Phe-Leu (this compound) |

| Dipeptidyl Carboxypeptidases (including ACE) | Gly3-Phe4 | Tyr-Gly-Gly, Phe-Leu |

| Dipeptidylaminopeptidases | Gly2-Gly3 | Tyr-Gly |

Factors Influencing Enzymatic Stability and Degradation Kinetics

The stability of Leu-enkephalin and the rate of its degradation are influenced by several factors, including the biological environment and the presence of inhibitors.

In Vitro Stability in Biological Matrices (e.g., Plasma)

Leu-enkephalin is notoriously unstable in biological fluids like plasma due to the presence of soluble peptidases. mdpi.comebi.ac.uk In vitro studies have shown that Leu-enkephalin is rapidly degraded in plasma, with a very short half-life. mdpi.complos.org For example, one study reported that Leu-enkephalin was undetectable after 5 hours of incubation in plasma, with a half-life of only 25 minutes. mdpi.com Another study found the half-life of enkephalin in human plasma to be approximately 2.1 minutes. plos.org

The degradation kinetics in plasma are complex, involving multiple enzymes and their inhibitors. nih.gov The prevalence of aminopeptidase activity in plasma contributes significantly to this rapid breakdown. nih.gov The presence of low-molecular-weight inhibitors in plasma can modulate the activity of these degrading enzymes, adding another layer of regulation to enkephalin hydrolysis. nih.govnih.gov

| Biological Matrix | Reported Half-life of Leu-Enkephalin | Reference |

|---|---|---|

| Human Plasma | 2.1 minutes | plos.org |

| Mouse Plasma | 25 minutes | mdpi.com |

Influence of pH and Temperature on Degradation

The enzymatic degradation of enkephalins, including the pathway that produces this compound, is sensitive to environmental conditions such as pH and temperature. Studies on the degradation of leu-enkephalin have shown that the rate of this process is dependent on both pH and temperature, with optimal conditions identified at a pH of 7.4 and a temperature of 37°C. researchgate.net

In inflammatory states, the local microenvironment is often characterized by acidosis (low pH) and elevated temperatures. researchgate.net These conditions have been suggested to increase the proteolytic activity of enzymes involved in opioid peptide metabolism. researchgate.net For instance, the hydrolytic metabolism of β-endorphin, another opioid peptide, was found to be faster in homogenized inflamed tissue at pH 5.5 compared to pH 7.4. plos.org This suggests that the degradation of enkephalins and the subsequent formation of their metabolites could be accelerated in inflamed tissues.

The stability of peptides can also be influenced by their conformation, which in turn can be affected by pH. Molecular dynamics simulations have been used to investigate the conformation of Leu-Enkephalin as a function of pH, indicating the role of environmental acidity in its structural properties. researchgate.net

Table 1: Influence of pH and Temperature on Leu-Enkephalin Degradation

| Parameter | Condition | Effect on Degradation | Reference |

|---|---|---|---|

| pH | Optimal at 7.4 | Increased degradation rate | researchgate.net |

| Acidic (e.g., pH 5.5 in inflammation) | Potentially increased degradation rate | researchgate.netplos.org | |

| Temperature | Optimal at 37°C | Increased degradation rate | researchgate.net |

Interindividual Variability in Enzyme Activity and Inhibitor Presence

Significant variability exists among individuals in the enzymatic degradation of enkephalins. nih.gov This interindividual variability is attributed to two primary factors: the specific pattern of enkephalin-degrading enzymes and the presence of low molecular weight plasma inhibitors. nih.gov

The enzymes responsible for breaking down leu-enkephalin belong to three main classes: aminopeptidases, dipeptidylaminopeptidases, and dipeptidylcarboxypeptidases. nih.gov The relative activity of each of these enzyme classes, as well as the specific forms of the enzymes within each class, appears to be individually determined. nih.gov This results in a characteristic hydrolysis pattern for each person, which remains relatively constant over short periods. nih.gov

Furthermore, the presence of endogenous, low molecular weight inhibitors in plasma contributes significantly to this variability. nih.gov These inhibitors can affect the activity of all three classes of enkephalin-degrading enzymes. researchgate.net For example, studies have shown differences in both enzyme activity and inhibitor levels between males and females, with female saliva showing lower enzyme activity and higher inhibitor activity compared to male saliva. researchgate.net

Several substances have been identified that can inhibit the enzymes responsible for enkephalin degradation. These include puromycin, bacitracin, and bestatin, which are potent inhibitors of aminopeptidases. researchgate.netnih.gov Thiorphan is an inhibitor of neutral endopeptidase 24.11, and its effects can be additive with aminopeptidase inhibitors. nih.gov The existence of such inhibitors, both endogenous and exogenous, adds another layer of complexity to the metabolic fate of enkephalins and the production of metabolites like this compound.

Table 2: Factors Contributing to Interindividual Variability in Leu-Enkephalin Degradation

| Factor | Description | Reference |

|---|---|---|

| Enzyme Pattern | The relative ratio and specific types of aminopeptidases, dipeptidylaminopeptidases, and dipeptidylcarboxypeptidases vary between individuals. | nih.gov |

| Endogenous Inhibitors | Low molecular weight substances in plasma that inhibit enkephalin-degrading enzymes contribute to individual metabolic profiles. | nih.gov |

| Sex | Differences in enzyme activity and inhibitor levels have been observed between males and females. | researchgate.net |

| Pathological State | Conditions such as trauma can alter the activity of enkephalin-degrading enzymes. | researchgate.net |

| Exogenous Inhibitors | Various compounds can inhibit specific enzymes involved in enkephalin metabolism. | nih.govresearchgate.netnih.gov |

Molecular Interactions and Receptor Dynamics

Absence of Opioid Receptor Binding Affinity for (DES-TYR1)-LEU-ENKEPHALIN

The removal of the N-terminal tyrosine residue from Leu-enkephalin results in a near-complete loss of binding affinity for the classical opioid receptors (μ, δ, and κ). The Tyr1 residue is widely considered the essential pharmacophore, or the "message" part of the molecule, responsible for recognition and activation of these receptors. Consequently, this compound does not exhibit the typical analgesic and other opioid-like effects associated with its parent compound. While some research indicates that des-tyrosyl derivatives can compete for certain enkephalin binding sites, these interactions are notably insensitive to the opioid antagonist naloxone. nih.gov This suggests that such binding occurs at non-opioid sites that may still recognize the enkephalin peptide backbone, rather than the classical opioid receptors responsible for canonical opioid signaling. nih.gov

The difference in receptor interaction between Leu-enkephalin and its des-tyrosyl counterpart is stark. Leu-enkephalin is an endogenous agonist at opioid receptors, with a pronounced preference for the δ-opioid receptor (DOR) and a significant, though lesser, affinity for the μ-opioid receptor (MOR). wikipedia.orgbiorxiv.org Its binding initiates a cascade of intracellular signaling events that modulate pain perception and other physiological processes. mdpi.comnih.gov In contrast, this compound lacks this high-affinity interaction, rendering it inactive as a direct opioid agonist.

| Compound | Amino Acid Sequence | Primary Opioid Receptor Target | Receptor Affinity Profile | Classification |

|---|---|---|---|---|

| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | δ-Opioid Receptor (DOR) | High affinity for DOR, moderate for MOR, low for KOR. wikipedia.orgnih.gov | Endogenous Opioid Agonist |

| This compound | Gly-Gly-Phe-Leu | None (Classical Opioid Receptors) | Negligible affinity for classical opioid receptors. nih.gov | Inactive Opioid Fragment |

The N-terminal tyrosine residue is fundamentally crucial for the binding and activation of opioid receptors by enkephalins. Decades of structure-activity relationship (SAR) studies have established that two key features of Tyr1 are indispensable: the protonated N-terminal amine group and the phenolic hydroxyl group on its side chain. nih.govnih.gov The N-terminal amine is believed to form a critical salt bridge with a conserved acidic residue, such as Aspartate (Asp), in the binding pocket of the receptor. nih.gov The phenolic hydroxyl group acts as a hydrogen bond donor, forming another key interaction that anchors the ligand and induces the conformational change required for receptor activation. This interaction is considered analogous to the function of the 3-hydroxyl group on morphine, highlighting a common structural requirement for activation across both peptide and alkaloid opioids. wikipedia.org

While rare, highly modified synthetic analogs have been created that replace Tyr1 with other residues and retain some affinity. nih.govnih.gov However, these exceptions often involve significant structural constraints or the introduction of large aromatic moieties that find alternative interactions within the receptor. These studies ultimately reinforce the unique and pivotal role of the N-terminal tyrosine in the natural binding mode of endogenous enkephalins. nih.gov

Investigation of Non-Opioid Receptor Mediated Mechanisms for this compound Activity

Given its lack of direct opioid receptor activity, the observed biological effects of this compound are attributed to non-opioid mediated mechanisms. Research has focused on its ability to interact with other cellular components, such as neurotransmitter transport systems.

The most compelling evidence for a non-opioid mechanism for des-tyrosyl enkephalins involves their interaction with neurotransmitter transport systems. Studies have shown that both Leu-enkephalin and this compound can inhibit the sodium-dependent transport of the amino acid proline into synaptosomal plasma membrane vesicles. nih.gov Crucially, this inhibitory effect is not blocked by naloxone, confirming its non-opioid nature. nih.gov This suggests the existence of a specific class of enkephalin binding sites, distinct from classical opioid receptors, that are associated with the synaptic proline transport system and can recognize the enkephalin peptide even without the Tyr1 residue. nih.gov

Enkephalins are known neuromodulators that can influence the release of various neurotransmitters, including GABA, glutamate (B1630785), and dopamine. frontiersin.orgnih.govnih.gov While this is typically mediated by opioid receptor activation on presynaptic terminals, the interaction of this compound with the proline transport system provides an alternative, indirect pathway for neuromodulation. nih.gov Proline is not only a proteinogenic amino acid but also a precursor for the synthesis of the excitatory neurotransmitter glutamate. By inhibiting the uptake of proline into nerve terminals, this compound could potentially limit the substrate available for glutamate synthesis, thereby indirectly modulating glutamatergic neurotransmission. nih.govnih.gov This provides a plausible mechanism by which this opioid-inactive peptide could still exert influence over neuronal excitability and signaling pathways.

Molecular Docking and Computational Modeling Studies of Enkephalin-Related Peptides

Molecular docking and computational modeling have become invaluable tools for visualizing the precise interactions between opioid peptides and their receptors at an atomic level. researchgate.netnih.gov These studies utilize the crystal structures of opioid receptors to simulate the most likely binding poses of ligands like Leu-enkephalin. nih.govfigshare.com

These computational models consistently affirm the critical role of the Tyr1 residue as the primary anchor for the peptide within the receptor's binding pocket. Docking simulations of Leu-enkephalin into both μ- and δ-opioid receptors show the N-terminal tyrosine fitting into a well-defined pocket where its key functional groups can interact with specific amino acid residues of the receptor. researchgate.net These studies provide a structural basis for the experimental SAR data, illustrating why the removal of Tyr1 in this compound abrogates high-affinity binding. Without this anchor, the rest of the peptide lacks the necessary interactions to achieve a stable and functionally active conformation within the classical opioid receptor binding site.

| Tyr1 Functional Group | Type of Interaction | Potential Interacting Receptor Residue (Example) | Significance in Binding |

|---|---|---|---|

| Protonated N-terminal Amine (-NH3+) | Ionic Interaction / Salt Bridge | Aspartate (Asp) | Primary anchoring point, crucial for initial recognition. |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond | Histidine (His), Tyrosine (Tyr) | Essential for high-affinity binding and receptor activation. |

| Aromatic Ring | π-π Stacking / Hydrophobic Interaction | Tryptophan (Trp), Phenylalanine (Phe) | Contributes to the stability and proper orientation of the ligand. |

Conformational Analysis and Binding Pockets

The conformational landscape of this compound is critical to understanding its interaction with opioid receptors. While direct and extensive conformational analysis of this specific tetrapeptide is not widely documented, significant insights can be drawn from studies on related enkephalin analogues and the foundational principles of peptide conformation.

The parent molecule, Leu-enkephalin, is known to adopt various conformations in solution, including folded structures with β-turns and more extended forms. nih.govresearchgate.net The absence of the Tyr1 residue in this compound introduces greater conformational flexibility. The N-terminal glycine (B1666218) residue allows for a wider range of dihedral angles, potentially leading to a more diverse ensemble of low-energy conformations.

Studies on cyclic enkephalin analogs where the Tyr1 residue is absent have been analyzed using proton and nitrogen NMR spectroscopy. capes.gov.brresearchgate.net These investigations suggest that even without the tyrosine residue, the peptide backbone can adopt relatively rigid conformations, often stabilized by internal hydrogen bonds. capes.gov.brresearchgate.net For instance, in some des-Tyr1 cyclic analogues, a β-turn involving the Gly-Phe-Leu sequence is observed, indicating an inherent propensity of this sequence to form folded structures. capes.gov.brresearchgate.net

The binding pocket for enkephalins on opioid receptors is a well-characterized hydrophobic cavity. The interaction is typically anchored by the protonated amino group of the N-terminal tyrosine, which forms a salt bridge with a conserved aspartate residue in the receptor (Asp147 in the μ-opioid receptor and Asp128 in the δ-opioid receptor). nih.gov The phenolic ring of tyrosine fits into a specific sub-pocket, making crucial hydrophobic and hydrogen-bonding interactions. nih.gov

In the case of this compound, the absence of the N-terminal tyrosine necessitates an alternative mode of interaction within the binding pocket. It is hypothesized that the N-terminal amino group of the glycine residue may partially fulfill the role of the tyrosine's amino group, albeit with lower efficiency. The remaining residues, particularly the phenylalanine at position 3, likely play a more dominant role in anchoring the peptide within the binding pocket through hydrophobic interactions. The phenyl ring of Phe4 is known to be a critical pharmacophoric element for opioid activity.

Table 1: Key Residues and Interactions in Opioid Receptor Binding

| Interacting Moiety | Receptor Residue (Example in δ-Opioid Receptor) | Type of Interaction | Significance for this compound |

| N-terminal Amino Group | Asp128 | Ionic Interaction | Potentially weaker interaction from Gly1 amino group compared to Tyr1. |

| Phenylalanine Side Chain | Hydrophobic Pocket | Hydrophobic Interaction | Primary anchor for binding in the absence of Tyr1. |

| Leucine Side Chain | Hydrophobic Pocket | Hydrophobic Interaction | Contributes to overall binding affinity and selectivity. |

Ligand-Receptor Dynamics and Simulation

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic nature of enkephalin-receptor interactions. While specific MD simulations for this compound are not extensively published, simulations of Leu-enkephalin and other analogues provide a framework for understanding its dynamic behavior.

MD simulations of Leu-enkephalin binding to the δ-opioid receptor reveal that the peptide undergoes conformational adjustments upon entering the binding pocket to achieve an optimal fit. nih.gov The initial interaction is often driven by long-range electrostatic forces, followed by short-range van der Waals and hydrophobic interactions. nih.gov

For this compound, the initial electrostatic attraction would be weaker due to the absence of the tyrosine's phenolic hydroxyl group. The simulation of its binding process would likely show a more pronounced role for the hydrophobic residues (Phe and Leu) in guiding the peptide into the binding pocket. The increased flexibility of the Gly-Gly backbone would allow for a broader exploration of conformational space at the receptor entrance, potentially leading to multiple binding poses.

Comparative conformational analysis of Leu-enkephalin and its analogues has shown that the distance between the aromatic rings of Tyr1 and Phe4 is a critical determinant of receptor selectivity and activity. researchgate.net In this compound, this key distance is absent. Therefore, the dynamics of the Phe3 side chain within the binding pocket would be a primary determinant of its interaction and subsequent receptor activation.

Research on enkephalin analogues with substitutions at the Tyr1 position has demonstrated that while this residue is important, it is not an absolute requirement for receptor recognition. nih.gov Some analogues with modified N-terminal residues still exhibit potent binding to both μ- and δ-opioid receptors. nih.gov This suggests that the receptor can accommodate ligands that lack the canonical tyrosine interaction, albeit with potentially altered binding affinities and signaling outcomes.

Table 2: Comparative Receptor Binding Affinities of Enkephalin Analogues

| Compound | Receptor Target | Binding Affinity (Ki, nM) - Representative Values | Reference |

| Leu-Enkephalin | δ-Opioid Receptor | ~1-5 | nih.gov |

| Leu-Enkephalin | μ-Opioid Receptor | ~10-50 | nih.gov |

| This compound | Opioid Receptors | Binds to opioid receptors | biosynth.com |

| [Pya1, Leu5]Enkephalin | δ-Opioid Receptor | High Affinity | nih.gov |

| [Pya1, Leu5]Enkephalin Methyl Ester | μ-Opioid Receptor | High Affinity | nih.gov |

Synthetic Methodologies for Des Tyr1 Leu Enkephalin and Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by assembling the peptide chain on a solid support. luxembourg-bio.comnih.gov This approach offers significant advantages over solution-phase methods, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures, as excess reagents and byproducts are removed by simple filtration and washing. luxembourg-bio.com

The synthesis of (des-Tyr1)-Leu-enkephalin and its analogs via SPPS is predominantly accomplished using two main orthogonal protection strategies: Fmoc/tBu and Boc/Bzl. peptide.comnih.gov

The Fmoc/tBu strategy is the most widely used method in contemporary peptide synthesis. nih.gov It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain. nih.govcreative-peptides.com The Fmoc group is typically removed by treatment with a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.com The side chains of the amino acids are protected by acid-labile groups derived from tert-butanol (tBu), such as tert-butyl (tBu) for serine and threonine, tert-butoxycarbonyl (Boc) for lysine and histidine, and trityl (Trt) for cysteine, asparagine, and glutamine. thermofisher.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved in a single step using a strong acid, typically trifluoroacetic acid (TFA). nih.govthermofisher.com

The Boc/Bzl strategy represents the classical approach to SPPS. peptide.com This method utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection, which is removed with a moderately strong acid like TFA. peptide.comnih.gov Permanent side-chain protection is provided by benzyl (Bzl)-based groups, which are cleaved under harsher acidic conditions, usually with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comresearchgate.net While robust and effective, the requirement for specialized equipment and the hazardous nature of strong acids like HF have led to a decline in the widespread use of Boc chemistry in favor of the milder Fmoc approach. luxembourg-bio.comnih.gov For hydrophobic peptides, Boc chemistry can sometimes offer advantages in preventing aggregation due to the protonation of the N-terminus after deprotection. peptide.com

| Parameter | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |

| α-Amino Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Deprotection Condition | Base (e.g., Piperidine in DMF) | Acid (e.g., TFA) |

| Side-Chain Protection | Acid-labile (tBu-based) | Strong acid-labile (Bzl-based) |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |

| Advantages | Milder conditions, no HF required | Good for hydrophobic sequences |

| Disadvantages | Potential for base-catalyzed side reactions | Harsh final cleavage, specialized equipment |

The choice of solid support (resin) is critical for a successful SPPS. The resin must be chemically inert to the reaction conditions, mechanically stable, and exhibit good swelling properties in the solvents used for synthesis. For the synthesis of C-terminal carboxylic acids like this compound, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed in Fmoc chemistry. researchgate.net

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are cost-effective and widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization and improve reaction rates. uni-kiel.debachem.comiris-biotech.de

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient but have fallen out of favor due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). bachem.com

Aminium/Uronium Salts : This class includes some of the most effective and popular coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). bachem.compeptide.com These reagents are known for their high coupling efficiency and low rates of racemization, especially when used with an additive like HOBt or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt). uni-kiel.debachem.com

| Coupling Reagent | Class | Key Features |

| DCC | Carbodiimide | Cost-effective, byproduct (DCU) can be insoluble. |

| DIC/HOBt | Carbodiimide/Additive | Commonly used, soluble byproduct, HOBt reduces racemization. |

| HBTU | Aminium/Uronium | Highly efficient, requires a base for activation. |

| HATU | Aminium/Uronium | Very efficient, particularly for sterically hindered couplings. |

| PyBOP® | Phosphonium | Highly effective, but produces a carcinogenic byproduct. |

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thermofisher.com The specific cleavage cocktail used depends on the peptide sequence and the protecting groups employed.

For peptides synthesized using the Fmoc/tBu strategy, the most common cleavage reagent is trifluoroacetic acid (TFA). thermofisher.comthermofisher.com However, the reactive carbocations generated during the removal of the tBu-based protecting groups can lead to side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. wpmucdn.com To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail to trap these reactive species. thermofisher.comwpmucdn.com A widely used cleavage cocktail, known as "Reagent R," consists of TFA, thioanisole, 1,2-ethanedithiol (EDT), and anisole. wpmucdn.com Another common mixture is "Reagent B," which contains TFA, phenol, water, and triisopropylsilane (TIS). wpmucdn.com

For peptides synthesized via the Boc/Bzl strategy, cleavage requires treatment with a very strong acid, most commonly anhydrous hydrogen fluoride (HF). researchgate.net This procedure is typically performed at 0°C in the presence of scavengers like anisole or p-cresol. researchgate.net Due to the hazardous nature of HF, specialized and corrosion-resistant equipment is necessary. luxembourg-bio.com

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups. wpmucdn.com |

| Triisopropylsilane (TIS) | A reducing agent scavenger that quenches electrophilic species. wpmucdn.com |

| Water (H₂O) | Acts as a scavenger for tert-butyl cations. wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | Scavenger used to protect tryptophan and reduce methionine sulfoxide (B87167). |

| Thioanisole | A scavenger that helps to prevent side reactions. |

| Anisole | A scavenger used to trap carbocations. |

Solution-Phase Peptide Synthesis Methods

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the standard method for peptide synthesis before the advent of SPPS. nih.gov In this approach, the peptide is synthesized in a homogenous solution, and the intermediates at each step are isolated and purified before proceeding to the next coupling reaction. beilstein-journals.org

While more time-consuming and labor-intensive than SPPS, solution-phase synthesis is still valuable for the large-scale production of peptides and for the synthesis of complex peptides that may be difficult to prepare on a solid support. nih.govnih.gov The synthesis of Met-enkephalin has been successfully demonstrated using a solution-phase approach, employing a fragment condensation strategy. nih.govresearchgate.net

Green Chemistry Approaches in Peptide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for peptide synthesis. rsc.org A major focus of green chemistry in this field is the replacement of hazardous and environmentally harmful solvents, such as DMF and dichloromethane (DCM), which are extensively used in traditional SPPS. rsc.orgnih.gov

Researchers have investigated several "greener" solvents as alternatives, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and propylene carbonate. acs.org Some studies have shown that propylene carbonate can successfully replace DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.org Additionally, the use of water as a solvent in peptide synthesis is being explored as a truly green alternative, although challenges related to the solubility of protected amino acids remain. acs.orgadvancedchemtech.com The development of more efficient coupling reagents and the optimization of reaction conditions to reduce the excess of reagents and solvent consumption are also key aspects of green peptide chemistry. rsc.orgadvancedchemtech.com

Derivatization and Functionalization for Research Applications

The chemical synthesis of this compound allows for the straightforward incorporation of modifications and functional groups to create analogs for various research applications. Derivatization can be used to improve the peptide's pharmacological properties, such as receptor selectivity, bioavailability, and stability against enzymatic degradation. nih.gov

For example, the C-terminus of enkephalin-like structures has been modified with moieties from the fentanyl structure to create analogs with mixed μ and δ opioid receptor agonist activities. nih.gov Furthermore, the synthesis of glycopeptide analogs of enkephalin has been explored to investigate the role of glycosylation in blood-brain barrier transport and receptor binding. nih.gov The development of affinity label derivatives, through the introduction of electrophilic groups, allows for the covalent labeling and study of opioid receptors. researchgate.net These examples highlight the versatility of chemical synthesis in generating a diverse range of functionalized this compound analogs for in-depth pharmacological and biochemical studies.

Metalation of Tyrosine Residues in Enkephalin Peptides for Structural Probes

The incorporation of metal ions into peptides is a key strategy for creating structural probes to investigate peptide conformation, folding, and interactions. The tyrosine residue, present in native enkephalin sequences, is a versatile site for such modifications due to its phenolic side chain. This side chain can coordinate with metal ions, and its redox-active properties can facilitate electron transfer interactions, making it a valuable target for introducing probes. nih.gov

Solution-state Nuclear Magnetic Resonance (NMR) is a primary method for studying the structure of peptide-metal complexes. mdpi.com By introducing a metal ion, researchers can induce changes in the NMR spectrum, such as paramagnetic relaxation enhancement (PRE) or pseudo-contact shifts (PCS), which provide long-range distance information up to 35 Å. mdpi.com This data is crucial for elucidating the three-dimensional structure of flexible peptides like enkephalins, which often exist as a mixture of conformers in solution. mdpi.comfrontiersin.org

The design of these probes involves selecting a metal ion and a chelation strategy that affixes the ion to the tyrosine residue. The choice of metal depends on the desired properties of the probe (e.g., paramagnetic for NMR, fluorescent for imaging). The phenolic group of tyrosine can directly interact with metal clusters, facilitating both proton and electron transfer, a property that can be exploited in the design of redox-active probes. nih.gov While direct metalation of the tyrosine ring is one approach, another strategy involves synthesizing the peptide with a modified tyrosine precursor that already contains a chelating moiety, followed by the introduction of the metal ion. The inherent flexibility of peptides makes them challenging to study, but metal ion coordination can help to rigidify the structure, aiding in structural determination. mdpi.com

| Research Application | Rationale for Metalation | Applicable Technique |

| Conformational Analysis | Introduction of a paramagnetic metal ion creates a probe for long-range distance measurements. mdpi.com | Solution-State NMR mdpi.com |

| Interaction Studies | Metal-induced spectral shifts can report on binding events with receptors or other molecules. | Spectroscopy (NMR, Fluorescence) |

| Redox Probing | The redox-active nature of the tyrosine-metal complex can be used to study electron transfer processes. nih.gov | Electrochemistry, Cyclic Voltammetry nih.gov |

Glycosylation for Modulating Biological Properties in Research

Glycosylation, the enzymatic or chemical attachment of carbohydrates to a peptide backbone, is a powerful tool for modulating the biological and pharmacological properties of enkephalin analogs in a research setting. nih.gov This modification can significantly alter properties such as stability, membrane permeability, and receptor binding affinity, providing researchers with tools to investigate the structure-activity relationships of opioid peptides. nih.govfrontiersin.org

One of the primary goals of glycosylating enkephalins for research is to improve their transport across cellular barriers, including the blood-brain barrier (BBB). acs.orgpnas.org It has been demonstrated that adding sugar moieties can enhance the penetration of enkephalin analogs into the central nervous system. frontiersin.orgpnas.org This is thought to occur via interaction with glucose transporters, such as GLUT-1, which may recognize the peptide-linked β-D-glucoside and facilitate its transport across the lipophilic endothelial layer. pnas.orgresearchgate.net

The synthesis of these glycopeptides is often achieved using solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This process involves the incorporation of pre-glycosylated amino acid building blocks, such as N-α-FMOC-protected serine or threonine glycosides. nih.govresearchgate.net A variety of monosaccharides and disaccharides have been successfully incorporated into enkephalin analogs to probe the effects of the carbohydrate's size, structure, and linkage on biological activity. nih.govresearchgate.net

Research has shown that the specific placement of the glycoside is critical for receptor affinity. nih.gov For instance, glycosylation sites near the N-terminus of the enkephalin sequence can lead to reduced affinity for both mu (μ) and delta (δ) opioid receptors. nih.gov Conversely, extending the C-terminus of the peptide allows for glycosylation while preserving opioid receptor affinity. nih.gov Structure-activity relationship studies have revealed that disaccharide derivatives can be significantly more potent than monosaccharide derivatives, highlighting the importance of the carbohydrate structure in modulating the peptide's function. frontiersin.org

| Sugar Moiety | Peptide Scaffold | Linkage Type | Research Finding |

| β-D-Glucose | [Met5]enkephalin analog | O-linked to Serine | Shown to cross the blood-brain barrier and bind to opioid receptors in the mouse brain. pnas.org |

| Monosaccharides (Xyl, Glc, Gal, Man, GlcNAc, GalNAc) | H-Tyr-c[DCys-Gly-Phe-DCys]- | O-linked | Used to probe the significance of the glycoside moiety in BBB transport and receptor binding. nih.govresearchgate.net |

| Disaccharides (Lactose, Cellobiose, Melibiose) | H-Tyr-c[DCys-Gly-Phe-DCys]- | O-linked | Incorporated to study the effects of larger carbohydrate units on biological properties. nih.govresearchgate.net |

| β-D-Glc | H₂N-Tyr-d-Thr-Gly-Phe-Leu-Ser-CONH₂ | O-linked to Serine | Resulting glycopeptide showed increased penetration of the rat BBB. acs.org |

Analytical Methodologies for Characterization and Detection in Research

Chromatographic Techniques

Chromatography is an essential tool for isolating (des-Tyr1)-Leu-enkephalin and related peptides from intricate biological matrices, such as plasma or brain tissue, which contain numerous potentially interfering substances. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the required sensitivity, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of enkephalins and their metabolites. hplc.eu Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. A gradient elution, typically involving an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, allows for the effective separation of peptides based on their hydrophobicity. nih.gov

For instance, a gradient HPLC method can be used to separate enkephalin derivatives from their potential metabolites. nih.gov Detection is often achieved using ultraviolet (UV) detectors, typically at wavelengths around 205-220 nm where the peptide bond absorbs, or more selectively through electrochemical detection for tyrosine-containing peptides. nih.gov While effective, HPLC methods may require longer run times and have higher limits of detection compared to more modern techniques.

Table 1: Example HPLC Parameters for Enkephalin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Ultrasphere ODS (5 µm) or diphenyl reverse-phase | hplc.eu |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in water) | ugent.be |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile with 0.1% Formic Acid) | ugent.be |

| Detection | UV at 205 nm; Coulometric Electrochemical Detection (ED) | nih.gov |

| Quantitation Limit (ED) | 20-60 nM | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in substantially higher resolution, improved sensitivity, and much faster analysis times. au.dk UPLC systems operate at higher pressures, which, combined with the smaller particle size, enhances separation efficiency, making it ideal for the complex analysis of neuropeptides in biological fluids. nih.gov

In the context of enkephalin analysis, UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) to achieve high sensitivity and specificity. nih.gov The enhanced chromatographic resolution of UPLC reduces ion suppression effects in the mass spectrometer, leading to more accurate quantification. au.dk This technique is particularly valuable for targeted quantitative analysis in complex samples like brain tissue or plasma. nih.govmdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules. It is the gold standard for peptide analysis due to its exceptional sensitivity and specificity.

LC-MS/MS for Quantification in Biological Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for quantifying low-abundance peptides like this compound in biological samples. bioanalysis-zone.com This approach offers superior sensitivity and selectivity compared to other methods. ugent.be After chromatographic separation by HPLC or UPLC, the peptide is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov

In a tandem MS setup (e.g., a triple quadrupole), a specific precursor ion corresponding to the peptide of interest is selected, fragmented, and one or more characteristic product ions are monitored. ugent.be This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, allowing for accurate quantification even in the presence of a complex matrix. nih.gov This method has been successfully used to quantify enkephalins in human plasma with limits of quantitation in the low picogram per milliliter range. nih.gov The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govnih.gov

Table 2: Key Features of LC-MS/MS for this compound Quantification

| Feature | Description | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | ugent.benih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | ugent.be |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Protein precipitation or solid-phase extraction | nih.govelifesciences.org |

| Internal Standard | Stable isotope-labeled peptide | nih.gov |

| Limit of Quantification | Can reach femtomole (fmol) to low picogram (pg/mL) levels | ugent.benih.gov |

MALDI-MS for Fragmentation Pattern Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another vital MS technique, particularly useful for peptide identification and the analysis of fragmentation patterns. researchgate.net In MALDI, the peptide is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte. nih.gov This "soft" ionization technique typically produces singly charged ions, simplifying the resulting mass spectrum. cdc.gov

MALDI coupled with a Time-of-Flight (TOF) analyzer can be used for direct tissue analysis, providing spatial distribution information of neuropeptides within a sample. researchgate.netnih.gov For structural confirmation, tandem TOF (TOF/TOF) instruments are used. nih.gov The precursor ion of this compound can be selected and fragmented, and the resulting product ions provide sequence-specific information. The fragmentation of its parent peptide, Leu-enkephalin, is well-characterized, with the lowest-energy fragmentation channel being the formation of the b₄ ion. researchgate.net The study of these fragmentation patterns is crucial for unambiguous identification and for differentiating it from other closely related peptides. nih.govnist.govnih.gov

Spectroscopic Methods for Structural and Interaction Studies

While chromatography and mass spectrometry are essential for separation and quantification, spectroscopic techniques are employed to investigate the three-dimensional structure (conformation) of this compound and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the 3D structure of peptides in solution. nih.gov Studies on enkephalins have shown that while they are highly flexible and adopt a random coil conformation in water, they can fold into more defined structures, such as a β-turn, when interacting with membrane-mimicking environments. nih.govnih.gov Multidimensional NMR experiments can provide detailed information about the peptide's conformation, which is believed to be crucial for its biological activity. nih.govacs.org

Circular Dichroism (CD) spectroscopy is another technique used to study the secondary structure of peptides. nih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. nih.gov CD studies have been used to investigate the conformational changes of enkephalin analogs upon binding to micelles, which serve as simple models for biological membranes. nih.govrsc.org

Infrared spectroscopy can also provide insights into peptide structure, particularly regarding hydrogen bonding and the formation of secondary structural elements like β-turns. mpg.de These spectroscopic methods, often complemented by computational modeling, are vital for understanding the structure-function relationship of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. For this compound, which has the sequence Gly-Gly-Phe-Leu, ¹H NMR studies have been instrumental in revealing its preferred conformation.

Research conducted on enkephalin-related fragments, including Gly-Gly-Phe-Leu, indicates that the tetrapeptide exhibits a highly stable, folded conformation in a dimethyl sulfoxide (B87167) (DMSO) solution. researchgate.net This structure is characterized as a β-bend, stabilized by a hydrogen bond between the carbonyl (CO) group of the first amino acid (Glycine) and the amide (NH) group of the C-terminal amino acid (Leucine). researchgate.net Evidence for this intramolecular hydrogen bond is derived from the temperature dependence of the NH proton chemical shifts. researchgate.net Amide protons involved in hydrogen bonding show a smaller change in chemical shift with temperature compared to those exposed to the solvent. researchgate.net

| Residue | Δδ/ΔT (ppb/K) | Indication |

|---|---|---|

| Gly¹ | - | N-terminus, no amide proton |

| Gly² | -4.4 | Solvent exposed |

| Phe³ | -3.8 | Solvent exposed |

| Leu⁴ | -1.2 | Shielded (involved in H-bond) |

The small temperature coefficient for the Leucine amide proton strongly supports its role as the hydrogen bond acceptor in a β-bend structure, leading to a compact, folded conformation for this compound in solution. researchgate.net Further conformational details, such as side-chain populations for the Phenylalanine and Leucine residues, can be computed by analyzing various vicinal coupling constants obtained from both ¹H and ¹⁵N NMR experiments. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Amino Acid Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting molecules at very low concentrations, making it suitable for analyzing peptides and their constituent amino acids. semanticscholar.org The technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman scattering signal. semanticscholar.org

SERS can be used to detect this compound by identifying the characteristic vibrational modes of its amino acid components: Glycine (B1666218), Phenylalanine, and Leucine. optica.org Each amino acid provides a unique spectral fingerprint based on the vibrations of its functional groups (e.g., carboxylate, amine) and side chains. optica.org

Phenylalanine: As an aromatic amino acid, it yields strong SERS signals, with prominent bands corresponding to the ring breathing modes of the phenyl group. optica.org

Glycine and Leucine: While non-aromatic amino acids generally produce weaker Raman signals, SERS can still effectively detect them. researchgate.net The spectra are characterized by bands from C-H, C-C, and C-N vibrations, as well as modes from the carboxylate group's interaction with the metal surface. optica.orgresearchgate.net

By analyzing the composite SERS spectrum, researchers can confirm the presence of the peptide and potentially gain insight into its orientation on the metal surface. optica.org The interaction is often dominated by the carboxylate (COO⁻) groups, which bind strongly to the silver or gold nanoparticles. nih.gov This technique is so sensitive that it has been developed for single-molecule detection and can be combined with machine learning to differentiate between peptides with slight sequence variations. nih.govnih.gov

Electrochemical Detection Techniques

Electrochemical techniques offer a sensitive and selective means of detecting and quantifying neuropeptides. The primary method used for enkephalins is fast-scan cyclic voltammetry (FSCV), which can monitor electroactive species with high temporal and spatial resolution. nih.gov

While many enkephalins are detected via the oxidation of their N-terminal tyrosine residue, this compound lacks this moiety. nih.govnih.gov However, electrochemical detection is still feasible through the oxidation of the phenylalanine residue. Studies on the electrochemical sensing of amino acids have demonstrated a distinct oxidation peak for phenylalanine. For instance, using an iron-modified screen-printed carbon electrode, phenylalanine shows an oxidation peak at approximately +0.18 V. researchgate.net Other research on enkephalin detection has utilized platinum microdisk electrodes with potentials set to +0.65 V to +1.0 V in oxidation mode. sigmaaldrich.com

The electrochemical response is highly dependent on the local chemical environment of the electroactive residue. nih.gov The sensitivity of detection can be influenced by the proximity of the residue to the peptide termini and the properties of adjacent amino acids. nih.gov Although the absence of tyrosine may result in lower sensitivity compared to Leu-Enkephalin, techniques like FSCV, combined with multivariate analysis methods like principal component regression, can be used to create a framework for the reliable quantification of the peptide. nih.govnih.gov

| Electroactive Residue | Technique | Reported Oxidation Potential | Reference |

|---|---|---|---|

| Phenylalanine | Cyclic Voltammetry (modified carbon electrode) | +0.18 V | researchgate.net |

| Enkephalins (general) | Nonaqueous CE with Electrochemical Detection | +0.65 V to +1.0 V | sigmaaldrich.com |

Biological Activities and Research Applications in Model Systems

Effects on Avoidance Conditioning in Animal Models

Research into the behavioral effects of (des-Tyr1)-Leu-enkephalin, also known as Gly-Gly-Phe-Leu (GGFL), has shown that it does not impair the acquisition of active avoidance conditioning in mice. nih.govnih.gov In one study, intraperitoneal administration of GGFL at doses ranging from 7.1 to 710.0 micrograms/kg did not alter the acquisition of an active avoidance response. nih.gov This is in contrast to other metabolites of Leu-enkephalin that contain the N-terminal tyrosine residue, which have been found to impair avoidance acquisition. nih.gov This suggests that the tyrosine residue is crucial for the effects of enkephalin metabolites on this particular learning and memory paradigm. nih.gov The lack of effect of this compound on avoidance conditioning is thought to be due to its low potency at classical opioid receptors, suggesting any behavioral actions would be mediated through a non-opioid mechanism. nih.gov

| Compound | Animal Model | Effect on Avoidance Conditioning | Key Finding |

| This compound (GGFL) | Mice | No alteration in acquisition of active avoidance response | The N-terminal tyrosine is likely essential for the impairment of avoidance conditioning seen with other Leu-enkephalin metabolites. nih.govnih.gov |

| Tyrosine-containing Leu-enkephalin metabolites | Mice | Impaired acquisition of active avoidance response | Highlights the importance of the tyrosine residue for this specific behavioral effect. nih.gov |

Neuroprotective Properties in In Vitro or Animal Studies

This compound has been identified as a synthetic opioid peptide with neuroprotective properties. nih.gov Research suggests that it may act as a neuroprotective agent, in part, by enhancing the expression of nerve growth factor. nih.gov While direct and extensive studies on the neuroprotective mechanisms of this compound are still emerging, research on related delta-opioid receptor agonists provides some insights. For instance, the synthetic enkephalin analog [D-Ala2, D-Leu5] enkephalin (DADLE) has been shown to promote the survival of neurons in the central nervous system and protect against dopaminergic depletion in rodent models of Parkinson's disease. nih.gov

Immunomodulatory Effects through Opioid Receptor Interactions in Research Contexts

The immunomodulatory potential of this compound has been noted, with evidence suggesting it exerts these effects through interactions with opioid receptors and the subsequent regulation of inflammatory cytokine production. nih.gov While the specific actions of this compound are an area of ongoing research, studies on other enkephalin analogs have demonstrated that the immunomodulatory activities of these peptides are often mediated through delta-opioid receptors. karger.com For example, the enhancement of human T-cell proliferation by certain methionine-enkephalin analogs was found to be predominantly blocked by a selective delta-opioid receptor antagonist. karger.com This suggests that the immunomodulatory effects of enkephalin-related peptides are linked to specific opioid receptor subtypes. karger.com

Role as a Research Tool in Understanding Pain Mechanisms and Endogenous Opioid System

This compound serves as a valuable research tool for investigating the complexities of pain mechanisms and the endogenous opioid system. nih.gov Its utility in research is derived from its ability to modulate neurotransmitter release and influence pain pathways. nih.gov By studying the interactions and effects of this specific metabolite, researchers can gain a more nuanced understanding of the physiological roles of the various components of the endogenous opioid system. nih.gov This can aid in the development of more targeted analgesic therapies. nih.gov

Investigations in Specific Physiological Systems (e.g., Enteric Nervous System) in Animal Models

The enteric nervous system (ENS) is a key area where the effects of endogenous opioids are being investigated. While studies focusing specifically on this compound in the ENS are limited, research on enkephalins in general provides a framework for understanding its potential role. In the guinea-pig ileum, enkephalins have been shown to affect ion transport. researchgate.net This action is mediated by the submucosal plexus of the ENS. researchgate.net Enkephalin acts via presynaptic inhibition on neurons within the submucosa, leading to a decrease in neuronally stimulated electrogenic chloride secretion and an increase in electroneutral NaCl absorption. researchgate.net This demonstrates that endogenous opioids play a significant regulatory role in intestinal function through their action on the enteric nervous system. researchgate.net

Modulatory Effects on Cellular Signaling Pathways (e.g., Erk, P90(RSK), Elk-1)

The direct modulatory effects of this compound on specific cellular signaling pathways such as the Extracellular signal-regulated kinase (Erk), p90 ribosomal S6 kinase (P90(RSK)), and Elk-1 transcription factor pathways have not yet been extensively detailed in the scientific literature. While it is known that opioid receptors can couple to various intracellular signaling cascades, including the MAPK/ERK pathway, specific data linking this compound to the activation or inhibition of Erk, P90(RSK), and Elk-1 is currently lacking. Further research is required to elucidate the precise intracellular signaling mechanisms engaged by this particular enkephalin metabolite.

Future Research Directions and Methodological Advancements

Development of Novel Analogs with Tuned Biological Properties for Specific Research Probes

The development of novel analogs of (des-Tyr1)-Leu-enkephalin is a key area of future research. By systematically modifying its structure, scientists aim to create specific molecular tools to probe its biological functions. The synthesis of fluorescent enkephalin analogs, for instance, has shown that modifications at the Tyr1 position can produce compounds that bind strongly and selectively to opioid receptors. nih.gov This suggests that similar strategies could be applied to this compound to develop probes that can visualize its interactions with cellular components in real-time.

Furthermore, the creation of analogs with enhanced stability and bioavailability will be crucial for in vivo studies. nih.gov Techniques such as peptide stapling, which involves introducing chemical braces to lock a peptide into a specific conformation, could be employed to create more robust versions of this compound. rsc.org These conformationally constrained analogs would not only be more resistant to degradation but could also exhibit fine-tuned receptor selectivity, making them invaluable for dissecting the specific pathways modulated by this peptide. acs.orgnih.gov The synthesis of enkephalin analogs has been successfully achieved through solid-phase techniques, which could be adapted for the production of these novel research probes. ias.ac.in

Advanced Computational Approaches for Predicting Peptide-Receptor Interactions and SAR

Computational modeling has become an indispensable tool in drug design and the study of peptide-receptor interactions. nih.govnih.gov Future research on this compound will heavily rely on these advanced computational approaches to predict its binding modes with various receptors and to understand its structure-activity relationship (SAR). nih.gov Molecular docking simulations can provide insights into the preferential binding orientations and affinities of this compound and its analogs with potential protein targets. nih.gov

These in silico methods can significantly guide the rational design of new candidate ligands by identifying key molecular interactions. nih.govfrontiersin.org By creating virtual libraries of this compound analogs and screening them computationally, researchers can prioritize the synthesis of compounds with the most promising predicted activities. frontiersin.org Furthermore, molecular dynamics simulations can help to understand the conformational flexibility of the peptide and how this influences its biological activity. mdpi.comspringernature.com Such computational studies are crucial for building accurate models of peptide-receptor complexes and for elucidating the molecular determinants of ligand recognition and signaling. researchgate.net

Refined Analytical Techniques for Studying Low-Abundance Metabolites in Complex Biological Systems

A significant challenge in studying this compound is its low abundance in complex biological matrices. The development of more sensitive and refined analytical techniques is therefore a critical research direction. High-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS/MS) has been used to measure the degradation of enkephalins and their metabolites. dntb.gov.uanih.govnih.gov Future efforts will likely focus on improving the detection limits of these methods to allow for the accurate quantification of this compound in various tissues and biofluids.

Advances in mass spectrometry, such as improved ionization sources and mass analyzers, will play a pivotal role in this endeavor. These technologies will enable the detection of femtomole levels of peptide metabolites, providing a more detailed picture of the metabolic fate of Leu-enkephalin. nih.gov Furthermore, the development of specific extraction and enrichment techniques will be essential to isolate these low-abundance metabolites from interfering substances, thereby enhancing the accuracy and reliability of their measurement. A thorough understanding of the pre-analytical stability of these peptides is also crucial for obtaining reliable data. nih.gov

Exploration of Non-Opioid Mediated Physiological Roles and Their Underlying Molecular Mechanisms

Emerging evidence suggests that this compound may have physiological roles that are independent of the classical opioid receptors. One study found that, unlike other enkephalin metabolites, this compound did not impair active avoidance conditioning in mice, indicating that its effects are likely mediated by a non-opioid receptor mechanism. nih.gov This opens up an exciting new avenue of research to identify the specific receptors and signaling pathways through which this peptide exerts its effects.

Future studies will need to employ a range of pharmacological and molecular biology techniques to deorphanize the receptor for this compound. This may involve screening it against a panel of known receptors or using unbiased approaches to identify novel binding partners. Once a receptor is identified, subsequent research will focus on elucidating the downstream signaling cascades and the physiological consequences of receptor activation. This exploration of non-opioid mediated roles could reveal novel therapeutic targets for a variety of conditions.

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Pathways

To gain a holistic understanding of the biological pathways involving this compound, future research will increasingly rely on the integration of multi-omics data. frontiersin.org This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes that occur in response to the peptide. brighton.ac.ukresearchgate.net By integrating these large datasets, researchers can identify the genes, proteins, and metabolites that are regulated by this compound and construct detailed models of its signaling networks. acs.orgnih.govnih.gov

For example, proteogenomics, which uses genomic and transcriptomic data to improve protein identification by mass spectrometry, can help to identify novel protein variants and post-translational modifications that are influenced by the peptide's activity. nih.gov Multi-omic network analysis has already been used to identify dysregulated neurobiological pathways in opioid addiction, and similar approaches could be applied to elucidate the pathways modulated by this compound. nih.govmedrxiv.orgmedrxiv.org This integrative approach will be essential for understanding the complex biological functions of this peptide and for identifying its potential as a biomarker or therapeutic agent. frontiersin.orgbrighton.ac.uk

Q & A

Q. How should researchers contextualize this compound’s effects within broader opioid peptide phylogeny?

- Methodological Answer : Perform sequence alignment (Clustal Omega) to identify conserved residues. Phylogenetic trees (MEGA software) can trace evolutionary divergence. Functional assays on ancestral peptide analogs test hypotheses about structure-activity evolution .

Reproducibility and Ethical Considerations

Q. What steps ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Protocol standardization : Detailed SPPS steps (e.g., Fmoc deprotection time, TFA cleavage ratios).

- Inter-lab validation : Ring trials with shared batches analyzed via blinded NMR/MS.

- Data sharing : Deposit raw chromatograms and spectra in public repositories (e.g., Zenodo) .

Q. How can researchers ethically address off-target effects of this compound in preclinical models?

- Methodological Answer :

- Broad-spectrum profiling : Screen against GPCR panels (Eurofins CEREP) to identify unintended targets.

- In vivo safety : Include endpoints for respiratory depression and locomotor activity in rodent models.

- Transparency : Preclinical data disclosure in line with ARRIVE guidelines .

Integration of Multidisciplinary Approaches

Q. What computational tools are recommended for predicting this compound’s conformational dynamics?

Q. How can metabolomics enhance understanding of this compound’s in vivo interactions?

- Methodological Answer :

- Untargeted LC-MS/MS : Profile plasma/brain metabolites post-administration.

- Pathway analysis : Use MetaboAnalyst to link metabolites to inflammation or oxidative stress pathways.

- Integration with transcriptomics : Weighted gene co-expression network analysis (WGCNA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。